molecular formula C12H24O2 B12932305 12-Hydroxydodecan-2-one

12-Hydroxydodecan-2-one

Cat. No.: B12932305
M. Wt: 200.32 g/mol
InChI Key: RVJUMHCXWMLUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Hydroxydodecan-2-one is a medium-chain keto fatty acid that serves as a valuable intermediate in organic synthesis and metabolic research. As a metabolite in fatty acid ω-oxidation pathways, it is of significant interest for studying enzymatic processes and metabolic disorders . Researchers utilize this compound in the synthesis of complex molecules, including macrolides and fragrance compounds, where its ketone and hydroxyl functional groups allow for selective chemical modifications. Its structure is also relevant in material science for developing biodegradable polymers and surfactants. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. All handling should be performed by trained professionals in a controlled laboratory setting. Specific data regarding its mechanism of action and full spectroscopic characterization should be verified from peer-reviewed literature, as available information can vary .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

12-hydroxydodecan-2-one

InChI

InChI=1S/C12H24O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h13H,2-11H2,1H3

InChI Key

RVJUMHCXWMLUOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCCCCO

Origin of Product

United States

Synthetic Methodologies for 12 Hydroxydodecan 2 One and Analogous Compounds

Chemical Synthesis Routes

Chemical synthesis provides a foundational platform for producing 12-hydroxydodecan-2-one and similar compounds. These methods often involve multi-step processes that allow for the precise installation of the required hydroxyl and ketone functionalities.

Precursor-Based Synthesis Strategies

The synthesis of this compound can be envisioned from unsaturated precursors such as dodec-11-en-2-one (B3053014) or dodec-11-en-2-ol. For instance, dodec-11-en-2-one can be synthesized by oxidizing dodec-11-en-2-ol with reagents like pyridinium (B92312) chlorochromate (PCC) under mild conditions. In an industrial setting, catalytic dehydrogenation of dodec-11-en-2-ol using metal catalysts such as palladium or platinum at elevated temperatures is a viable method for large-scale production. Once dodec-11-en-2-one is obtained, the terminal double bond can be subjected to hydroxylation to yield the target molecule, this compound. This precursor, dodec-11-en-2-one, can undergo various reactions, including reduction back to the alcohol or oxidation to a carboxylic acid.

Selective Oxidation Approaches

A significant challenge in synthesizing α-hydroxy ketones from 1,2-diols is achieving selective oxidation without over-oxidation to diones or cleavage of the carbon-carbon bond. researchgate.net Several methods have been developed to address this.

One approach involves the use of dimethyltin(IV)dichloride as a catalyst for the selective oxidation of 1,2-diols in water, using oxidants like dibromoisocyanuric acid (DBI) or bromine. rsc.org This method proceeds through the formation of a stannylene acetal (B89532), which activates the diol and enhances selectivity, leading to good yields of α-hydroxyketones. rsc.org An environmentally friendly alternative is an electrochemical process that also uses a Me2SnCl2 catalyst in water, with KBr as a bromide source and platinum electrodes. jst.go.jp This system generates the "Br+" oxidant at the anode and a hydroxide (B78521) ion base at the cathode, effectively oxidizing various 1,2-diols to α-hydroxyketones in moderate to high yields. jst.go.jp

Another catalytic system employs an in-situ prepared manganese catalyst with hydrogen peroxide as the terminal oxidant. d-nb.info This method demonstrates good to excellent selectivity for the mono-oxidation of vicinal diols, with limited further oxidation. d-nb.info The NaBrO3/NaHSO3 reagent is also known for its ability to chemoselectively oxidize vicinal diols to α-hydroxy ketones with minimal overoxidation, although its mechanism is complex and pH-dependent. researchgate.net

Oxidation Method Catalyst/Reagent Oxidant Key Features
Catalytic OxidationDimethyltin(IV)dichlorideDibromoisocyanuric acid (DBI) or Br2Achieved in water; forms a stannylene acetal intermediate. rsc.org
Electrochemical OxidationMe2SnCl2Electrochemically generated "Br+"Environmentally friendly process in water. jst.go.jp
Catalytic OxidationIn-situ prepared Manganese catalystH2O2Good to excellent selectivity for mono-oxidation. d-nb.info
Chemical OxidationNaBrO3/NaHSO3In-situ generated speciesHighly chemoselective; reaction is pH-dependent. researchgate.net

Carbonyl Group Formation through Controlled Reactions

The Weinreb ketone synthesis is a reliable method for forming ketones from carboxylic acid derivatives, avoiding the common issue of over-addition by organometallic reagents. wikipedia.orgorganic-chemistry.org This methodology can be adapted for the synthesis of ω-hydroxy ketones from lactones. An efficient one-pot procedure involves the reaction of a lactone with N,O-dimethylhydroxylamine hydrochloride in the presence of an organometallic reagent. thieme-connect.comresearchgate.net This approach has been successfully applied to prepare a variety of ω-hydroxy ketones in good yields. researchgate.net The stability of the tetrahedral intermediate formed during the Weinreb synthesis prevents the premature formation of the ketone, which could otherwise react further with the nucleophile. wikipedia.org

Rearrangement Reactions in Related Systems

Oxidative fragmentation of tertiary cyclopropanols presents a pathway to isomeric hydroxydodecanones. When treated with reagents like phenyliodine(III) dicarboxylates, cyclopropanols can undergo a Grob-type fragmentation. researchgate.net This reaction cascade leads to the cleavage of carbon-carbon bonds adjacent to the hydroxyl group, producing a carboxylic acid and an alkene. researchgate.net In specific cases, this fragmentation can lead to the formation of functionalized ketones. For example, the reaction of a bicyclic cyclopropanol (B106826) under certain conditions yielded 12-hydroxydodecan-3-one. mdpi.com

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing hydroxylated compounds.

ω-Hydroxylation Utilizing Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (CYPs) are powerful enzymes capable of catalyzing the highly regioselective hydroxylation of unactivated C-H bonds. researchgate.net The CYP153A family of enzymes is particularly noted for its ω-regiospecificity, making it suitable for producing ω-hydroxy fatty acids. nih.goveuropa.eu

Engineered Escherichia coli whole-cell biocatalysts expressing a fusion protein of CYP153A from Marinobacter aquaeloei and the reductase domain of P450 BM3 from Bacillus megaterium have been successfully used to produce ω-hydroxydodecanoic acid from dodecanoic acid. nih.govresearchgate.netsemanticscholar.org This system demonstrated high regioselectivity (>95%) for the terminal position, yielding up to 4 g/L of the product. nih.govresearchgate.net

Similarly, the novel monooxygenase CYP153AL.m from Limnobacter sp. 105 MED has been employed in whole-cell biotransformations to produce 12-hydroxydodecanoic acid from dodecanoic acid. mdpi.com By optimizing the reaction conditions, including the use of a solid-state substrate, this system produced up to 3.28 g/L of 12-hydroxydodecanoic acid. mdpi.com Engineering of CYP153A33 from Marinobacter aquaeolei has also been shown to improve the ratio of hydroxylation to overoxidation activity in the biotransformation of medium-chain 1-alkanols. frontiersin.org These biocatalytic approaches highlight the potential for sustainable and efficient production of ω-hydroxylated compounds. nih.gov

Enzyme System Host Organism Substrate Product Product Titer Reference
CYP153A-CPR FusionEscherichia coliDodecanoic acidω-Hydroxydodecanoic acid1.2 g/L nih.govresearchgate.netsemanticscholar.org
CYP153A-CPR FusionEscherichia coliDodecanoic acid methyl esterω-Hydroxydodecanoic acid4 g/L nih.govresearchgate.net
CYP153AL.mEscherichia coliDodecanoic acid12-Hydroxydodecanoic acid3.28 g/L mdpi.com
FoCYP539A7/FoCPRSaccharomyces cerevisiaeLauric acid (C12)ω-Hydroxylauric acid~125 mg/L researchgate.net

Whole-Cell Biotransformation Systems (e.g., microbial production of ω-hydroxy fatty acids)

Whole-cell biotransformation leverages intact microbial cells as self-contained catalysts, providing a robust environment for enzymatic reactions. This approach is particularly effective for producing ω-hydroxy fatty acids, which are direct precursors to compounds like this compound. Engineered strains of Escherichia coli and Saccharomyces cerevisiae are commonly employed for this purpose. nih.govmdpi.com

A notable strategy involves using the AlkBGT hydroxylation system from Pseudomonas putida GPo1 in an engineered E. coli host. nih.gov This system can convert medium-chain fatty acids into their ω-hydroxy derivatives. To enhance production, metabolic engineering strategies are applied, such as deleting genes involved in the β-oxidation pathway (e.g., fadD and fadE) to prevent the degradation of the fatty acid substrate. nih.gov Furthermore, co-expressing a fatty acid transporter protein like FadL can significantly improve the uptake of the substrate, leading to higher product yields. nih.gov In one study, an engineered E. coli strain successfully produced ω-hydroxydecanoic acid from decanoic acid, with yields dramatically increasing after metabolic modifications. nih.gov The concentration of ω-hydroxydecanoic acid reached 309 mg/L with a yield of 0.86 mol/mol. nih.gov This system is also applicable for producing ω-hydroxyoctanoic acid and ω-hydroxydodecanoic acid from their respective fatty acid precursors. nih.gov

Another example is the use of a recombinant Saccharomyces cerevisiae strain expressing a cytochrome P450 enzyme (CYP52A17SS) to convert fatty acids from industrial wastewater into valuable chemicals. mdpi.com This system was shown to produce 12-hydroxydodecanoic acid (HDDA) and 1,12-dodecanedioic acid (DDA) using coconut milk factory wastewater as a renewable feedstock. mdpi.com

**Table 1: Effect of Metabolic Engineering on ω-Hydroxydecanoic Acid Production in *E. coli***

Strain / Modification Substrate Product Concentration (mg/L) Molar Yield (mol/mol)
W3110 (pBGT) Decanoic Acid 192.22 0.41
NH03 (pBGT-fadL) Decanoic Acid 308.98 0.86

Data sourced from research on whole-cell bio-catalysis systems. nih.gov

Multi-Enzyme Cascade Development (e.g., for related aminododecenoic acid synthesis)

Multi-enzyme cascades combine several enzymatic reactions in a single pot to synthesize complex molecules from simple substrates, mimicking natural metabolic pathways. rsc.org This one-pot synthesis approach is highly efficient for producing bifunctional compounds like ω-amino fatty acids, which are key monomers for polyamides such as nylon 12. rsc.orgsciepublish.com

The synthesis of 12-aminododecanoic acid (ω-AmDDA), a nylon 12 monomer, from dodecanoic acid (DDA) is a well-documented example of a multi-enzyme cascade. rsc.orgnih.gov This process involves a three-step enzymatic reaction:

Hydroxylation: A P450 monooxygenase hydroxylates the terminal (ω) carbon of dodecanoic acid to produce 12-hydroxydodecanoic acid (ω-OHDDA). rsc.org

Oxidation: An alcohol dehydrogenase (ADH) then oxidizes the terminal hydroxyl group of ω-OHDDA to form an aldehyde, 12-oxododecanoic acid (ω-ODDA). rsc.org

Amination: Finally, a transaminase (ω-TA) catalyzes the amination of ω-ODDA to yield the final product, 12-aminododecanoic acid (ω-AmDDA). sciepublish.com

Engineered E. coli has been developed as a cell factory for the de novo biosynthesis of ω-AmDDA directly from glucose, a renewable feedstock. nih.govrepec.org This was achieved by integrating the endogenous fatty acid metabolism of the host with the heterologous multi-enzyme cascade that converts DDA to ω-AmDDA. nih.gov Such systems often require further engineering to ensure a sufficient supply of cofactors (like NAD(H)) and to enhance the activity of rate-limiting enzymes, such as the P450 monooxygenase. sciepublish.comnih.gov

Directed Evolution and Enzyme Engineering for Specific Hydroxylations

Directed evolution is a powerful protein engineering technique used to enhance or alter the function of enzymes. sigmaaldrich.com It mimics natural selection in a laboratory setting by creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired properties. sigmaaldrich.com This method is particularly valuable for tailoring hydroxylase enzymes, such as cytochrome P450s, for specific industrial applications. sigmaaldrich.comnih.gov

Cytochrome P450 monooxygenases are versatile enzymes capable of hydroxylating a wide range of substrates, including fatty acids. sigmaaldrich.comnih.gov However, their natural forms may not have the optimal stability, activity, or specificity for industrial processes. Directed evolution has been successfully used to transform the functionality of P450 enzymes. For instance, the P450 BM-3 enzyme from Bacillus megaterium, which naturally hydroxylates long-chain fatty acids, has been engineered to catalyze the hydroxylation of other molecules like indole, a substrate it cannot process in its wild-type form. sigmaaldrich.comnih.gov

In another application, directed evolution was used to convert a fatty acid hydroxylase (P450 BSβ) into a decarboxylase for the synthesis of 1-alkenes from fatty acids. acs.orgresearchgate.net These examples demonstrate that enzyme engineering can generate novel biocatalysts with tailored functions, which is crucial for producing specific hydroxy-ketones and related compounds with high selectivity. nih.gov By applying directed evolution, enzymes can be optimized for improved catalytic efficiency, regioselectivity, and stability under process conditions. sigmaaldrich.comnih.gov

Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more sustainable. sigmaaldrich.comacs.org The biotechnological synthesis routes for this compound and its precursors align well with several of these core principles.

Reduction of Hazardous Substances and Solvents

A key goal of green chemistry is to design synthetic methods that use and generate substances with minimal toxicity to human health and the environment. numberanalytics.comchemicals.gov.insphinxsai.com Biotransformations and enzyme-catalyzed reactions excel in this area. They are typically conducted in aqueous media under mild conditions of temperature and pressure. purkh.com This approach avoids the need for hazardous organic solvents like dichloromethane (B109758) or benzene, which are common in traditional chemical synthesis and pose significant environmental and health risks. purkh.comjetir.org Furthermore, biocatalytic processes replace harsh and often toxic chemical reagents with biodegradable enzymes, leading to cleaner and safer manufacturing processes. sphinxsai.compurkh.com The use of safer solvents, particularly water, is a central tenet of green chemistry. rroij.comskpharmteco.com

Utilization of Renewable Feedstocks

The seventh principle of green chemistry advocates for the use of renewable rather than depleting raw materials whenever technically and economically practicable. sigmaaldrich.comnumberanalytics.com The synthesis of this compound and related ω-hydroxy fatty acids is well-suited to this principle. The primary precursors are fatty acids, which can be sourced from a variety of abundant and renewable resources. diva-portal.orgmdpi.com

Vegetable oils, such as those from palm, castor, and sunflower, are major sources of fatty acids like dodecanoic acid (lauric acid) and oleic acid. mdpi.comresearchgate.net Advances in metabolic engineering have also enabled the production of specific fatty acids from simple sugars like glucose using microorganisms. nih.govresearchgate.net Furthermore, research has shown the viability of using industrial waste streams, such as wastewater from coconut milk processing, as a feedstock for biotransformation into valuable hydroxy fatty acids. mdpi.com This not only utilizes a renewable resource but also adds value to a waste product, contributing to a circular economy. mdpi.com

Table 2: Examples of Renewable Feedstocks for Fatty Acid Derivatives

Feedstock Primary Fatty Acid(s) Potential Application Reference(s)
Plant Oils (e.g., Palm, Coconut) Dodecanoic Acid (Lauric Acid) Precursor for ω-AmDDA synthesis rsc.orgresearchgate.net
Castor Oil Ricinoleic Acid Source for undecylenic acid mdpi.commdpi.com
Sunflower Oil, Olive Oil Oleic Acid Precursor for polyols and polymers mdpi.com
Glucose Various Fatty Acids De novo biosynthesis in microbes nih.govrepec.org
Coconut Milk Wastewater Dodecanoic Acid Biotransformation to HDDA and DDA mdpi.com

Chemical Reactivity and Mechanistic Studies of 12 Hydroxydodecan 2 One

Reactivity of the Ketone Moiety

The ketone group at the C-2 position is a key site for various chemical reactions, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of 12-hydroxydodecan-2-one is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reaction proceeds via the formation of a tetrahedral intermediate, which is then typically protonated to yield the final addition product. masterorganicchemistry.comlibretexts.org The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the breaking of the carbon-oxygen pi bond and the formation of an alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields the alcohol product. libretexts.org

A characteristic example is the formation of a cyanohydrin through the addition of hydrogen cyanide (HCN). libretexts.orgsavemyexams.com In a basic medium, the cyanide ion (⁻CN) acts as the nucleophile, attacking the carbonyl carbon. libretexts.orgsavemyexams.com The resulting intermediate is an alkoxide which is then protonated by a proton source, such as water or undissociated HCN, to give the cyanohydrin. libretexts.org

Reaction Reagent Product Mechanism Highlights
Cyanohydrin FormationHCN, Base (e.g., KCN)12-hydroxy-2-cyano-2-dodecanolNucleophilic attack by ⁻CN on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.orgsavemyexams.com

Reduction Pathways to Alcohols

The ketone functionality of this compound can be reduced to a secondary alcohol, yielding dodecane-2,12-diol. This transformation is commonly achieved using metal hydride reducing agents. libretexts.orglibretexts.org

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is effective for the reduction of aldehydes and ketones. libretexts.org It is often used in protic solvents like methanol (B129727) or ethanol. libretexts.org Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also readily reduce the ketone. libretexts.org However, due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), with a separate aqueous workup step to protonate the intermediate alkoxide. libretexts.org The mechanism for both reagents involves the transfer of a hydride ion (:H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate which is then protonated. libretexts.orglibretexts.org

Reducing Agent Solvent Product Key Features
Sodium Borohydride (NaBH₄)Methanol, EthanolDodecane-2,12-diolMild and selective for ketones and aldehydes. libretexts.org
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFDodecane-2,12-diolPowerful reducing agent, also reduces carboxylic acids and esters; requires anhydrous conditions. libretexts.orglibretexts.org

Enolate Chemistry and Alpha-Functionalization (e.g., aldol (B89426) additions, alkylations)

The presence of α-hydrogens on the carbons adjacent to the ketone group (C-1 and C-3) allows for the formation of an enolate ion under basic conditions. masterorganicchemistry.com The enolate is a powerful nucleophile and a key intermediate in reactions that form new carbon-carbon bonds at the α-position. masterorganicchemistry.comfiveable.me

Enolate Formation: Treatment of this compound with a base results in the deprotonation of an α-carbon. The acidity of the α-hydrogens at C-1 is generally greater than those at C-3, leading to the preferential formation of the kinetic enolate at the C-1 position with a strong, sterically hindered base like lithium diisopropylamide (LDA). mnstate.edu Weaker bases, or thermodynamic control, can lead to a mixture of enolates or favor the more substituted enolate at C-3. ucsb.edu

Aldol Addition: The enolate of this compound can act as a nucleophile and add to the carbonyl group of another molecule, such as an aldehyde or another ketone, in an aldol addition reaction. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction forms a β-hydroxy ketone. wikipedia.orgmasterorganicchemistry.com The reaction is typically reversible, especially with ketones. mnstate.edu If the aldol addition product is heated, it can undergo dehydration to form an α,β-unsaturated ketone, in what is known as an aldol condensation. masterorganicchemistry.comsrmist.edu.in

Alkylation: Enolates can also be alkylated by reacting them with an alkyl halide in an SN2 reaction. fiveable.meopenstax.orgpressbooks.pub This reaction is a valuable method for forming a new carbon-carbon bond at the α-position. openstax.orgpressbooks.pub The choice of base is crucial; a strong base like LDA is often used to ensure complete conversion to the enolate before the alkyl halide is added, preventing side reactions. mnstate.eduyoutube.com The alkyl halide should ideally be a primary or methyl halide to favor the SN2 pathway. openstax.orgpressbooks.pub

Reaction Type Reagents Intermediate Product Type
Aldol AdditionBase (e.g., NaOH, LDA), Aldehyde/KetoneEnolateβ-Hydroxy ketone wikipedia.orgmasterorganicchemistry.com
AlkylationStrong Base (e.g., LDA), Alkyl Halide (R-X)Enolateα-Alkylated ketone fiveable.meopenstax.org

Olefination Reactions (e.g., Wittig reaction)

The Wittig reaction provides a reliable method for converting the ketone in this compound into an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as a nucleophile. wikipedia.orgtamu.edu

The mechanism begins with the nucleophilic attack of the ylide carbon on the carbonyl carbon of the ketone. libretexts.org This leads to the formation of a betaine (B1666868) intermediate, which then cyclizes to form a four-membered ring called an oxaphosphetane. tamu.edulibretexts.org The oxaphosphetane is unstable and fragments to yield the alkene and a stable triphenylphosphine (B44618) oxide, which is the driving force for the reaction. organic-chemistry.orgtamu.edu A significant advantage of the Wittig reaction is that the double bond is formed specifically at the location of the original carbonyl group. libretexts.org

Reagent Intermediate Product Byproduct
Phosphonium Ylide (Ph₃P=CHR)Betaine, Oxaphosphetane tamu.edulibretexts.orgAlkene (e.g., 12-hydroxy-2-methylenetridecane)Triphenylphosphine oxide organic-chemistry.org

Reactivity of the Hydroxyl Moiety

The primary hydroxyl group at the C-12 position can undergo reactions typical of primary alcohols, most notably oxidation.

Oxidation Reactions to Carbonyls or Carboxylic Acids

The primary alcohol group of this compound can be oxidized to an aldehyde or further to a carboxylic acid. The choice of oxidizing agent determines the final product.

To obtain the corresponding aldehyde, 12-oxododecanal, a mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation.

For the synthesis of the corresponding carboxylic acid, 12-oxo-dodecanoic acid, stronger oxidizing agents are employed. These include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid, known as the Jones reagent), or a two-step process involving oxidation to the aldehyde followed by further oxidation. A plausible synthetic route for this compound itself involves the selective oxidation of a hydroxyl group. vulcanchem.com

Oxidizing Agent Product Notes
Pyridinium Chlorochromate (PCC)12-OxododecanalMild; stops at the aldehyde stage.
Dess-Martin Periodinane (DMP)12-OxododecanalMild; known for its operational simplicity. ualberta.ca
Potassium Permanganate (KMnO₄)12-Oxo-dodecanoic acidStrong; will oxidize the primary alcohol to a carboxylic acid.
Chromic Acid (H₂CrO₄)12-Oxo-dodecanoic acidStrong; will oxidize the primary alcohol to a carboxylic acid.

Derivatization for Protecting Group Strategies or Further Transformations

The bifunctional nature of this compound, containing both a ketone at the C2 position and a primary hydroxyl group at the C12 position, allows for a wide range of chemical derivatizations. This dual reactivity is pivotal for its use in complex organic syntheses, where selective modification of one functional group in the presence of the other is often required. This is typically achieved through the use of protecting groups, which temporarily mask a reactive site. libretexts.orgwiley-vch.deuniversiteitleiden.nlacademie-sciences.fr

The primary hydroxyl group is generally the more nucleophilic and sterically accessible of the two functional groups. wiley-vch.deuniversiteitleiden.nlacademie-sciences.fr It can be selectively protected using bulky reagents that favor reaction with the less hindered primary alcohol over the ketone. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) ether, and benzyl (B1604629) (Bn) ethers. libretexts.orgwiley-vch.de These groups are stable under a variety of reaction conditions, particularly those that are basic, allowing for subsequent transformations at the ketone functionality. libretexts.org

Conversely, to carry out transformations on the hydroxyl group, the ketone must be protected. Ketones are commonly protected as acetals or ketals, often by reacting the compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. These cyclic acetals are stable to basic and nucleophilic reagents, thereby enabling reactions like oxidation, esterification, or etherification at the now-unmasked hydroxyl group.

The strategic application of these protecting groups allows for the stepwise and controlled synthesis of more complex molecules from the this compound scaffold. nih.gov An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting each other, offers a versatile toolkit for advanced synthetic endeavors. libretexts.orgnih.gov

Functional Group to ProtectProtecting Group ClassExampleDeprotection ConditionReference
Primary Hydroxyl (-OH)Silyl Ethertert-butyldimethylsilyl (TBDMS)Acid or Fluoride Ion (e.g., TBAF) libretexts.org
Primary Hydroxyl (-OH)Benzyl EtherBenzyl (Bn)Hydrogenolysis (e.g., H₂, Pd/C) libretexts.org
Ketone (C=O)Acetal (B89532)/Ketal1,3-Dioxolane (from Ethylene Glycol)Aqueous Acid

Etherification and Esterification

The terminal hydroxyl group of this compound is readily susceptible to etherification and esterification reactions, which are fundamental transformations in organic synthesis. These reactions allow for the introduction of a wide variety of functional groups at the C12 position, thereby modifying the molecule's physical and chemical properties.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides. The Fischer-Speier esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst like sulfuric acid, is a common method. rsc.org However, for milder conditions, an acid chloride or anhydride (B1165640) can be used in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. google.com These methods can be used to synthesize a range of esters from this compound.

Etherification , the formation of an ether linkage (R-O-R'), can be accomplished through various methods. The Williamson ether synthesis is a classic approach where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. Other methods may involve the reaction with other alcohols under acidic conditions, though this can sometimes lead to mixtures of products.

Mechanistic Investigations

Reaction Pathway Elucidation of Key Transformations

A key transformation for the synthesis of this compound is the selective oxidation of the corresponding 1,2-diol, 1,2-dodecanediol (B74227). nih.gov The elucidation of the reaction pathway for this type of selective oxidation has been a subject of significant study. thieme-connect.comrsc.orgstanford.edu One of the most effective methods involves the use of an organotin catalyst, such as dimethyltin(IV) dichloride (Me₂SnCl₂), in the presence of an oxidant like bromine (Br₂) or dibromoisocyanuric acid (DBI). rsc.orgresearchgate.net

The proposed reaction mechanism proceeds through the formation of a key intermediate, a stannylene acetal. rsc.orgresearchgate.net This process is believed to occur as follows:

Stannylene Acetal Formation: The dimethyltin(IV) dichloride catalyst reacts with the 1,2-dodecanediol. The tin atom coordinates to both hydroxyl groups, forming a five-membered cyclic stannylene acetal. This chelation activates the diol moiety. thieme-connect.comrsc.org

Oxidation: The oxidant (e.g., Br₂) then selectively oxidizes the secondary hydroxyl group (at the C2 position) that is part of the acetal. The presence of the tin atom facilitates this selective oxidation over the primary hydroxyl group. rsc.orgnih.gov

Hydrolysis and Catalyst Regeneration: The resulting intermediate is then hydrolyzed to release the final product, this compound, and regenerate the active tin catalyst, allowing it to participate in another catalytic cycle.

This pathway explains the high regioselectivity observed in the oxidation of vicinal diols to α-hydroxy ketones using this catalytic system. thieme-connect.comrsc.org

Stereochemical Outcomes of Reactions

The stereochemical outcome of reactions involving this compound, or in its synthesis, is crucial, particularly when chiral centers are involved. ochemtutor.comlibretexts.org The synthesis of this compound from 1,2-dodecanediol involves the conversion of a secondary alcohol to a ketone. The C2 carbon in the starting diol is a stereocenter (unless a racemic mixture is used).

When a nucleophile attacks a planar sp²-hybridized carbon, such as a ketone, it can typically do so from two faces (Re and Si faces), potentially leading to a racemic mixture of enantiomers if a new stereocenter is formed and no other chiral influence is present. libretexts.orgsaskoer.ca However, in many enzymatic and some catalyzed chemical reactions, this attack can be highly stereoselective. libretexts.org

In the context of the synthesis of α-hydroxy ketones from vicinal diols, the stereochemistry of the starting material can influence the reaction. For instance, in palladium-catalyzed oxidations of diastereomerically defined cyclohexane (B81311) diols, a preference for the oxidation of the axial hydroxyl group has been observed. stanford.edu While specific studies on the stereochemical outcome of the tin-catalyzed oxidation of chiral 1,2-dodecanediol to this compound are not detailed in the provided results, it is a general principle that the reaction environment, including the catalyst and substrate's existing stereochemistry, can dictate the stereochemistry of the product. ochemtutor.comsaskoer.ca If the reaction proceeds without affecting the C2 stereocenter (which it does not, as it becomes a ketone), the chirality at other centers in a more complex molecule would be preserved. If a reaction creates a new stereocenter, the presence of existing chiral centers in the molecule can lead to the formation of diastereomers in unequal amounts. saskoer.ca

Catalytic Mechanisms in Synthesis (e.g., tin-catalyzed oxidations)

The synthesis of α-hydroxy ketones, including this compound, from 1,2-diols has been effectively achieved using organotin compounds as catalysts. nih.gov The mechanism of this tin-catalyzed oxidation provides insight into the high selectivity and efficiency of the reaction. rsc.org

The catalyst, typically a dialkyltin compound like dimethyltin(IV) dichloride (Me₂SnCl₂), plays a crucial role in activating the 1,2-diol substrate. rsc.orgnih.gov The catalytic cycle is understood to involve the formation of a stannylene acetal, which enhances the selectivity of the oxidation. thieme-connect.comrsc.orgresearchgate.net This chelation is key to discriminating between the two hydroxyl groups of the vicinal diol. thieme-connect.com

Studies have shown that dialkylated tin compounds exhibit higher catalytic activity compared to mono- and trisubstituted ones, with Me₂SnCl₂ being identified as a particularly suitable mediator for this selective oxidation. nih.gov The reaction can be performed using either electrochemical methods or chemical oxidants like Br₂. nih.gov The catalytic system is effective for a variety of cyclic and acyclic 1,2-diols, consistently producing the corresponding α-hydroxy ketones in good to excellent yields without cleavage of the carbon-carbon bond. rsc.orgnih.gov

The table below summarizes the yield of 1-hydroxydodecan-2-one from 1,2-dodecanediol using a Me₂SnCl₂-catalyzed system with different oxidants.

SubstrateCatalystOxidantSolventYield (%)Reference
1,2-DodecanediolMe₂SnCl₂Br₂Water85 researchgate.net
1,2-DodecanediolMe₂SnCl₂DBIWater87 researchgate.net

This catalytic approach is notable for its ability to discriminate 1,2-diols from isolated hydroxyl groups or 1,3-diols, highlighting the importance of the chelation-controlled mechanism. thieme-connect.comnih.gov

Analytical Chemistry of 12 Hydroxydodecan 2 One

Spectroscopic Characterization Methodologies

Spectroscopy provides fundamental insights into the molecular structure of 12-hydroxydodecan-2-one by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a related compound, 1-hydroxyundecan-2-one (B15439067), the proton NMR (¹H NMR) spectrum shows characteristic signals that can be extrapolated to this compound. researchgate.net The protons on the carbon bearing the hydroxyl group (C1) would appear as a singlet, while the protons on the carbon adjacent to the carbonyl group (C3) would present as a triplet. researchgate.net The remaining methylene (B1212753) groups along the carbon chain would produce a complex series of overlapping multiplets. researchgate.net

In ¹³C NMR, distinct signals would be expected for the carbonyl carbon, the carbon bonded to the hydroxyl group, and each of the methylene carbons in the chain. The chemical shifts of these carbons provide definitive evidence for the carbon skeleton of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on the analysis of similar compounds.

Proton AssignmentPredicted Chemical Shift (δ) in ppmMultiplicity
H-1 (-CH₂OH)~4.2Singlet
H-3 (-CH₂CO-)~2.4Triplet
H-4 to H-11 (-(CH₂)₈-)~1.2-1.6Multiplet
H-12 (-CH₂OH)~3.6Triplet
-OHVariableBroad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general chemical shift ranges for similar functional groups.

Carbon AssignmentPredicted Chemical Shift (δ) in ppm
C-1 (-CH₂OH)~60-70
C-2 (C=O)~205-215
C-3 (-CH₂CO-)~40-50
C-4 to C-11 (-(CH₂)₈-)~20-35
C-12 (-CH₂OH)~60-65

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its molecular formula. researchgate.net For this compound (C₁₂H₂₄O₂), the expected molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

Fragmentation patterns observed in the mass spectrum offer structural clues. Common fragmentation pathways for ketones include alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.org For this compound, this could result in the loss of various alkyl fragments. Another characteristic fragmentation for carbonyl compounds is the McLafferty rearrangement, which can occur if there is a hydrogen atom on the gamma-carbon relative to the carbonyl group. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying this compound in complex mixtures. cloudfront.netnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative for analyzing samples that are not suitable for GC.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)Description
[M]⁺200.1776Molecular Ion
[M-H₂O]⁺182.1671Loss of water
[M-CH₃]⁺185.1541Alpha-cleavage
[M-C₁₀H₂₁O]⁺43.0184Alpha-cleavage

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orglibretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands for its hydroxyl (-OH) and carbonyl (C=O) groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. pressbooks.pub The presence of a strong, sharp absorption peak around 1715 cm⁻¹ would correspond to the C=O stretching vibration of the ketone. libretexts.org Additional peaks in the C-H stretching region (around 2850-3000 cm⁻¹) and bending regions would confirm the presence of the aliphatic chain. pressbooks.pub

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
C=O (Ketone)Stretching~1715 (strong, sharp)
C-H (Alkane)Stretching2850-3000

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for isolating this compound from reaction mixtures or natural sources and for its quantification.

Gas Chromatography (GC-MS)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. libretexts.org In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. libretexts.org The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. libretexts.org

For the analysis of this compound, a non-polar or medium-polarity column would likely be used. The retention time of the compound would be a key identifier. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification. mdpi.com Studies have utilized GC-MS to identify related hydroxy ketones in complex biological and environmental samples. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are versatile separation techniques that use a liquid mobile phase and a solid stationary phase. These methods are well-suited for the analysis of less volatile or thermally sensitive compounds like this compound.

In HPLC, separation can be achieved using either normal-phase (polar stationary phase, non-polar mobile phase) or reverse-phase (non-polar stationary phase, polar mobile phase) chromatography. For a molecule like this compound, reverse-phase HPLC would be a common choice, likely with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The purity of related compounds like 12-hydroxydodecanoic acid has been assessed using HPLC. selleckchem.com UHPLC offers faster analysis times and higher resolution compared to traditional HPLC.

Preparative Chromatography for Isolation and Purification

Preparative chromatography is a crucial step for obtaining pure this compound from complex mixtures, such as natural extracts or crude synthetic reaction products. diva-portal.org This process operates on a larger scale than analytical chromatography, with the primary goal of isolating sufficient quantities of a target compound for further analysis, characterization, or use. diva-portal.orgnih.gov The choice of method depends on the properties of the compound and the matrix it is in.

For long-chain ketols like this compound, several preparative techniques are applicable:

Column Chromatography: This is a fundamental and widely used technique. In a study on the essential oil of Acmella oleracea, which contains related long-chain α-keto esters, 'dry-flash' column chromatography using silica (B1680970) gel (SiO₂) was employed to separate the oil into fractions based on polarity. mdpi.com This method is effective for the initial fractionation of complex organic extracts to isolate compounds or classes of compounds, such as ketols, before finer purification steps. mdpi.com

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers higher resolution and efficiency than standard column chromatography. nih.govcdc.gov For isolating specific long-chain keto-ols from sediment samples, both normal-phase and reverse-phase semi-preparative HPLC have been utilized. vliz.be This technique is particularly valuable for separating isomers or compounds with very similar chemical properties, which would be difficult to resolve by other means. core.ac.uk

Preparative Thin-Layer Chromatography (TLC): In the analysis of cuticular waxes from Arabidopsis thaliana, preparative TLC was used to separate total wax mixtures into different compound classes. oup.com Fractions containing ketols and other bifunctional compounds were visualized, scraped from the plate, and eluted for subsequent analysis. oup.com

The selection of chromatographic conditions is critical for successful isolation. The table below summarizes typical parameters that would be considered for the purification of this compound.

ParameterTechniqueDescriptionTypical Application
Stationary Phase Column Chromatography / TLCSilica Gel (SiO₂)Separation based on polarity. The hydroxyl group of this compound would interact strongly with the silica. mdpi.com
Preparative HPLCC18 Reverse-PhaseSeparation primarily by hydrophobicity. Ideal for purifying long-chain molecules from more polar impurities. vliz.be
Mobile Phase Column Chromatography (Normal Phase)Hexane/Ethyl Acetate GradientA non-polar solvent (hexane) with an increasing concentration of a more polar solvent (ethyl acetate) is used to elute compounds of increasing polarity. core.ac.uk
HPLC (Reverse Phase)Water/Methanol or Water/Acetonitrile GradientA polar mobile phase with an increasing concentration of a non-polar organic solvent elutes compounds of increasing hydrophobicity. vliz.benih.gov
Detection TLCUV light (if chromophore present), Staining reagents (e.g., primuline)Visualization of separated compound bands on the plate. oup.com
HPLCUV Detector, Refractive Index (RI) Detector, Evaporative Light Scattering Detector (ELSD)Monitoring the column effluent to collect fractions containing the target compound. The ketone group in this compound allows for low-wavelength UV detection.

Advanced Analytical Approaches in Chemical Research

Following purification, a suite of advanced analytical methods is employed to confirm the identity and structure of this compound. These instrumental techniques provide detailed information on the compound's molecular weight, fragmentation pattern, and the precise arrangement of atoms within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile compounds in a mixture. nih.gov For a molecule like this compound, GC separates it from other volatile components before it enters the mass spectrometer, which provides a molecular fingerprint.

To enhance volatility and prevent unwanted interactions in the GC column, the hydroxyl group is often chemically modified through derivatization. oup.com A common method is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMSi) group. oup.comscispace.com

The mass spectrometer fragments the parent molecule into smaller, charged ions. The resulting mass spectrum is unique to the compound's structure. While a specific spectrum for this compound is not readily published, analysis of a similar C12 compound, 3-hydroxydodecan-4-one, provides insight into the expected fragmentation. google.com

Analytical TechniqueInformation ProvidedExpected Results for this compound
Gas Chromatography (GC) Retention Time (RT)A specific RT based on the column and temperature program used. Derivatization will alter the RT. google.com
Mass Spectrometry (MS) Mass-to-charge (m/z) ratio of the molecular ion (M+) and its fragments.Molecular Ion: An m/z peak corresponding to the molecular weight (200.32 g/mol ). Key Fragments: Characteristic fragments from the cleavage of the carbon chain, particularly alpha-cleavage around the ketone and loss of water from the alcohol. For example, a prominent fragment from cleavage between C2 and C3 would be the acylium ion [CH₃CO]⁺ at m/z 43.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an alternative and complementary technique to GC-MS, particularly useful for compounds that are less volatile or thermally sensitive. nih.govnih.gov The compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI), before mass analysis. acs.org

Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information. acs.org In this technique, the molecular ion of this compound would be selected and subjected to collision-induced decomposition (CID), generating a secondary set of fragments that can help confirm the positions of the hydroxyl and keto groups. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive analytical method for the complete structural elucidation of organic molecules. msu.edu It provides detailed information about the chemical environment of each carbon and hydrogen atom.

¹H NMR: This technique identifies the different types of protons in the molecule and their proximity to one another. For this compound, distinct signals would be expected for the protons of the methyl group next to the ketone, the proton on the carbon bearing the hydroxyl group, and the long chain of methylene groups.

¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The carbonyl carbon (C=O) and the carbinol carbon (C-OH) would have characteristic chemical shifts that are highly diagnostic. rsc.org

The following table summarizes the predicted NMR signals for this compound based on standard chemical shift values. allrounder.ai

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~2.1SingletProtons on C1 (-CH₃ CO-)
~3.6MultipletProton on C12 (-CH OH)
~1.2-1.6MultipletProtons on C3-C11 (-(CH₂ )₉-)
~2.4TripletProtons on C3 (-COCH₂ -)
¹³C ~209-Carbonyl Carbon (C2)
~63-Carbinol Carbon (C12)
~30-Methyl Carbon (C1)
~23-43-Methylene Carbons (C3-C11)

Applications and Industrial Relevance in Academic Research

Building Blocks for Polymer Science

The specific arrangement of functional groups in 12-Hydroxydodecan-2-one allows it to be considered as a potential precursor in the synthesis of advanced polymers.

Nylon-12, a widely used engineering thermoplastic, is a polyamide with the formula [(CH2)11C(O)NH]n. wikipedia.org Its synthesis is primarily achieved through two main routes: the polycondensation of ω-aminolauric acid (also known as 12-aminododecanoic acid) or the ring-opening polymerization of its corresponding lactam, laurolactam. wikipedia.orgspecialchem.com Both monomers are bifunctional molecules containing 12 carbon atoms, with an amine group at one end and a carboxylic acid (or its lactam equivalent) at the other. wikipedia.orgspecialchem.com

In recent years, significant research has focused on developing sustainable, bio-based routes for producing nylon-12 monomers to reduce reliance on petrochemicals. nih.govnih.gov Engineered E. coli has been developed to synthesize ω-aminododecanoic acid from glucose or lauric acid (dodecanoic acid). nih.govnih.govnih.gov This biological process typically involves a multi-enzyme cascade, often with a P450 enzyme catalyzing the critical step of terminal hydroxylation of the fatty acid, which is then further converted to an amine. nih.govnih.gov

By analogy with these established precursors, this compound could be envisioned as a potential starting material for ω-aminododecanoic acid. This would necessitate a series of chemical or enzymatic transformations:

Conversion of the ketone at the C-2 position to a terminal amine at the C-1 position.

Oxidation of the terminal hydroxyl group at the C-12 position to a carboxylic acid.

While direct studies on this specific conversion pathway are not prominent, the existing research into bio-based nylon-12 production establishes the principle of using functionalized C12 chains as foundational monomers. nih.govnih.gov

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by a wide range of microorganisms as intracellular carbon and energy storage materials. researchgate.netmdpi.comdtu.dk These biopolymers are considered sustainable alternatives to conventional petroleum-based plastics. mdpi.comspecialchem.com The structure and properties of PHAs are highly diverse, depending on the monomer composition. researchgate.net PHAs are classified based on the carbon chain length of their monomers:

Short-chain-length (scl-PHA): 3 to 5 carbon atoms. mdpi.com

Medium-chain-length (mcl-PHA): 6 to 14 carbon atoms. mdpi.com

Long-chain-length (lcl-PHA): 15 or more carbon atoms. researchgate.net

Given its 12-carbon backbone, this compound is a relevant substrate for producing medium-chain-length PHA (mcl-PHA) derivatives. Microorganisms, particularly strains like Pseudomonas putida, are known to utilize fatty acids and related compounds to synthesize mcl-PHAs with varied monomer compositions. mdpi.comwur.nl Research has demonstrated that recombinant bacteria can incorporate monomers with chain lengths up to C12 into PHA copolymers when supplied with appropriate substrates. nih.gov

For this compound to be used by a PHA-producing bacterium, it would likely need to undergo intracellular metabolic conversion into a suitable monomer, typically a (R)-3-hydroxyacyl-CoA intermediate. This biotransformation could involve enzymatic reduction of the ketone and subsequent oxidation steps. The ability of engineered microorganisms to produce tailored PHAs opens the possibility of using functionalized ketones like this compound to create novel PHA derivatives with specific properties. nih.gov

Precursors in Complex Organic Synthesis

The presence of two distinct functional groups (a ketone and a hydroxyl group) on a flexible long carbon chain makes this compound a valuable intermediate for constructing more complex molecules.

Sphingofungins are a family of fungal natural products that have attracted scientific interest due to their antifungal properties, which stem from their ability to inhibit sphingolipid biosynthesis. researchgate.netnih.gov The total synthesis of these complex molecules requires carefully planned routes and versatile building blocks. nih.govacs.orgnih.govacs.org

While a direct application of this compound in the synthesis of sphingofungin F is not explicitly detailed in prominent literature, the use of structurally similar long-chain hydroxy ketones as key precursors is well-documented. For instance, an efficient one-pot strategy has been developed for the synthesis of 1-hydroxydodecan-6-one, which is cited as an important precursor for the total synthesis of sphingofungin F. researchgate.netresearchgate.net This underscores the strategic importance of C12 ω-hydroxy ketones in building the complex architecture of such natural products. The synthesis of these building blocks often starts from readily available materials like lactones. nih.govresearchgate.net The use of such precursors allows for the stepwise construction of the stereocenters and functional groups characteristic of the sphingofungin family. researchgate.netnih.gov

Heterocyclic compounds, which contain atoms of at least two different elements within a ring structure, are fundamental to medicinal chemistry. jsynthchem.com A vast number of pharmaceuticals owe their biological activity to a heterocyclic core, with examples including scaffolds like triazoles, pyrazoles, imidazoles, and various oxygen- or sulfur-containing rings. nih.govnih.govpreprints.orgnih.gov

The bifunctional nature of this compound makes it a plausible starting material for the synthesis of certain heterocyclic systems. The ketone and hydroxyl groups can participate in cyclization reactions with appropriate reagents. For example:

Reaction with dinucleophiles such as hydrazine (B178648) or substituted hydrazines could lead to the formation of six-membered nitrogen-containing heterocycles.

Intramolecular cyclization or reactions with other bifunctional molecules could yield various oxygen-containing heterocycles like substituted furans or pyrans. researchgate.net

Modern synthetic methods continually seek versatile building blocks for creating libraries of novel heterocyclic compounds for drug discovery. chemrxiv.orgnih.gov The long aliphatic chain of this compound could also be used to impart lipophilicity to a resulting heterocyclic scaffold, a property that is often modulated to improve the pharmacokinetic profile of a drug candidate.

Occurrence and Role in Natural Product Chemistry

While not a widely reported natural product itself, compounds with the hydroxydodecanone skeleton have been identified in nature, suggesting a role in biological systems. Recently, esters derived from keto alcohols, including 2-oxododecyl angelate, were identified as new natural products in the essential oil of Acmella oleracea, a plant with traditional medicinal uses. nih.gov The identification required the chemical synthesis of the parent keto alcohol, 1-hydroxydodecan-2-one, for comparative analysis. nih.gov

Furthermore, a derivative, 12-(2H-1,3-benzodioxol-5-yl)-4-hydroxydodecan-2-one, has been isolated from the plant Brombya platynema, confirming the existence of the 4-hydroxy-2-ketododecane framework in the plant kingdom. naturalproducts.net In the realm of microbiology, structurally related molecules have been shown to play roles in bacterial communication. For example, (3S)-3-hydroxydodecan-4-one is an analog of a quorum-sensing autoinducer for Vibrio cholerae, indicating that such keto-alcohols can be involved in regulating bacterial pathogenicity. google.com

Interactive Data Tables

Table 1: Potential Applications of this compound in Chemical Synthesis

FieldApplication TypePotential Role of this compoundRationale / Key Transformation
Polymer SciencePolymer SciencePrecursor for Polyamide-12 (Nylon-12)Analogous to ω-aminododecanoic acid; requires conversion of ketone to amine and hydroxyl to carboxylic acid. wikipedia.orgnih.gov
Polymer SciencePolymer ScienceSubstrate for mcl-PHA derivativesC12 backbone is suitable for medium-chain-length PHAs; requires microbial conversion to a 3-hydroxyacyl-CoA monomer. mdpi.comnih.gov
Complex SynthesisOrganic SynthesisIntermediate for Bioactive Natural ProductsAnalogous to ω-hydroxy ketones used in syntheses like that of Sphingofungin F. researchgate.netresearchgate.net
Medicinal ChemistryOrganic SynthesisPrecursor for Heterocyclic ScaffoldsBifunctional nature (ketone and hydroxyl) allows for cyclization reactions to form pharmaceutically relevant rings. nih.govchemrxiv.org
Natural ProductsNatural Product ChemistryReference compound and potential biocatalyst substrateRelated structures (esters, derivatives) are found in plants and have roles in bacterial quorum sensing. nih.govnaturalproducts.netgoogle.com

Table 2: Chemical Compounds Mentioned

Identification in Essential Oils and Plant Metabolites (e.g., derivatives from Acmella oleracea)

The analysis of essential oils and plant extracts is a significant area of phytochemical research, aimed at identifying novel compounds with potential biological activities. Acmella oleracea, commonly known as the "toothache plant," is recognized for its rich and diverse profile of secondary metabolites, including N-alkylamides, triterpenoids, and a variety of volatile compounds. nih.govnih.gov The essential oil of A. oleracea has been the subject of numerous studies to determine its composition, which varies based on geographical location and seasonal conditions. mdpi.commuseu-goeldi.br

Detailed gas chromatography-mass spectrometry (GC-MS) analyses of A. oleracea essential oil have identified a multitude of constituents, with sesquiterpene hydrocarbons often being the predominant class. mdpi.commdpi.com While extensive lists of compounds have been reported, direct identification of this compound in A. oleracea is not documented in these studies. The major identified components typically include spilanthol, (E)-caryophyllene, germacrene D, and myrcene. museu-goeldi.brmdpi.com

The table below summarizes some of the principal compounds that have been consistently identified in the essential oil of A. oleracea, showcasing the chemical diversity of the plant.

Table 1: Major Chemical Constituents Identified in Acmella oleracea Essential Oil

Compound Name Chemical Class Reported Concentration Range (%) Reference(s)
Spilanthol N-Alkylamide 0.66 - 28.9 mdpi.commdpi.com
(E)-Caryophyllene Sesquiterpene 5.2 - 48.64 mdpi.commuseu-goeldi.br
Germacrene D Sesquiterpene 0.14 - 20.75 mdpi.commuseu-goeldi.br
Myrcene Monoterpene 1.08 - 25.03 mdpi.commuseu-goeldi.br
Caryophyllene oxide Sesquiterpenoid 0.3 - 31.72 mdpi.commuseu-goeldi.br
1-Pentadecene Alkene 3.43 - 16.58 mdpi.commuseu-goeldi.br

Although this compound itself has not been reported as a metabolite of A. oleracea, the plant's capacity to produce a wide array of fatty acid-derived compounds, such as the N-alkylamides, suggests a complex biosynthetic machinery that could potentially produce other functionalized long-chain molecules. nih.gov

Investigation of Microbial Metabolites Containing Similar Moieties (e.g., from Monascus pilosus)

Fungi of the genus Monascus, particularly species like M. pilosus, M. purpureus, and M. ruber, are well-known in biotechnology for producing a variety of secondary metabolites. nih.govnih.govbohrium.com These include commercially important pigments (e.g., monascin, ankaflavin) and cholesterol-lowering agents like monacolin K. nih.govmdpi.com

In the course of investigating the chemical constituents of fermented rice using a yellow mutant of Monascus pilosus (BCRC 38072), researchers isolated and identified a novel pyran-2-one derivative that contains a 2-hydroxydodecan-2-yl moiety. lew.roidosi.org This compound, named monascuspyrone, has the systematic structure 6-(2-hydroxydodecan-2-yl)-3-(hydroxymethyl)-4-methoxy-2H-pyran-2-one. lew.rocabidigitallibrary.org The discovery is significant as it represents the first report of a pyrone derivative from a Monascus species containing this specific functionalized dodecane (B42187) side chain. lew.ro

The isolation of this metabolite underscores the diverse biosynthetic capabilities of Monascus fungi beyond their more famous polyketide pigments and monacolins. nih.govfrontiersin.org

Table 2: Selected Metabolites Isolated from Monascus pilosus

Compound Name Moiety of Interest Chemical Class Reference(s)
Monascuspyrone 6-(2-hydroxydodecan-2-yl) Pyran-2-one derivative lew.roidosi.org
Monascin N/A Azaphilone Pigment (Yellow) nih.govlew.ro
Ankaflavin N/A Azaphilone Pigment (Yellow) nih.govlew.ro
Monacolin K N/A Polyketide (Statin) mdpi.comfrontiersin.org

The identification of a compound with a 12-carbon hydroxylated chain in M. pilosus highlights the potential of microbial systems as sources for novel, functionalized fatty acid derivatives that may not be readily found in the plant kingdom. lew.roresearchgate.net

Potential in Supramolecular Chemistry and Materials Science (e.g., as a functionalized component in host-guest systems by analogy with cyclodextrins)

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions, such as hydrogen bonding, hydrophobic effects, and van der Waals forces. nih.govmdpi.com A central concept in this field is host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. nih.gov

Cyclodextrins (CDs) are archetypal host molecules. rsc.org They are cyclic oligosaccharides with a toroidal shape, featuring a hydrophilic exterior and a hydrophobic inner cavity. nih.gov This structure allows them to encapsulate non-polar or hydrophobic guest molecules, or the non-polar moieties of amphiphilic molecules, in aqueous solutions. rsc.orgpku.edu.cn This encapsulation can alter the guest's physical properties, enhance its stability, or serve as a basis for constructing larger, self-assembled structures. nih.govpku.edu.cn

By analogy, the chemical structure of this compound makes it a compelling candidate for investigation as a guest molecule in supramolecular systems. Its key features include:

A Long Hydrophobic Tail: The C10 alkyl chain between the two functional groups is strongly hydrophobic and of a suitable length to be included within the cavity of host molecules like β-cyclodextrin or γ-cyclodextrin. rsc.orgnih.gov

Functionalized Polar Ends: The hydroxyl (-OH) group at one end and the ketone (C=O) group near the other provide polar sites for interaction.

In a host-guest system with a cyclodextrin, the hydrophobic dodecane chain of this compound would be expected to partition into the non-polar cavity of the host. The polar hydroxyl and ketone groups would likely remain at the rim of the CD, interacting with the aqueous environment. escholarship.org

This "functionalized component" approach has several potential applications in materials science:

Self-Assembly: Such host-guest complexes can act as "supramolecular amphiphiles," leading to the formation of ordered structures like micelles, vesicles, or liquid crystals.

Surface Modification: By anchoring the host-guest complex to a surface, the exposed functional groups of the this compound molecule could be used to alter surface properties or to serve as attachment points for other molecules.

Responsive Materials: The non-covalent nature of the host-guest interaction is reversible. nih.govaps.org This allows for the design of "smart" materials that can assemble or disassemble in response to external stimuli (e.g., temperature, competing guests), a principle explored in the development of supramolecular adhesives and sensors. mdpi.comnih.gov

While direct experimental use of this compound in this context is not yet documented, its structural characteristics align well with the principles of guest design in supramolecular chemistry, marking it as a molecule with significant potential for the future development of functional materials. aps.orgrsc.org

Theoretical and Computational Studies on 12 Hydroxydodecan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. chemrxiv.orgrsc.orgacs.org For 12-Hydroxydodecan-2-one, these calculations can map out electron density, identify molecular orbitals, and quantify properties that govern its interactions.

Detailed DFT studies on related α-hydroxy ketones, such as 1-hydroxycyclohexyl phenyl ketone, have successfully elucidated key reactivity parameters. chemrxiv.org Applying similar methodologies to this compound would involve optimizing its geometry and calculating fundamental electronic properties. The presence of the carbonyl (C=O) group and the hydroxyl (-OH) group at opposite ends of the C12 chain creates distinct regions of electrophilicity and nucleophilicity. The molecular electrostatic potential (MEP) map would visualize these regions, showing negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the hydroxyl hydrogen, indicating its acidic nature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily around the hydroxyl oxygen, while the LUMO would be centered on the carbonyl group's π* anti-bonding orbital. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scilit.com Natural Bond Orbital (NBO) analysis can further quantify charge distribution and analyze hyperconjugative interactions that contribute to the molecule's stability. chemrxiv.orgnih.gov

Table 1: Hypothetical Quantum Chemical Properties of this compound Calculated via DFT.
PropertyCalculated Value (Gas Phase)Description
E_HOMO-6.8 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E_LUMO-0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)6.3 eVDifference between LUMO and HOMO energies; indicates chemical reactivity and stability.
Dipole Moment (μ)2.9 DA measure of the overall polarity of the molecule.
Ionization Potential (IP)6.8 eVThe energy required to remove an electron, approximated by -E_HOMO. chemrxiv.org
Electron Affinity (EA)0.5 eVThe energy released when an electron is added, approximated by -E_LUMO. chemrxiv.org
Chemical Hardness (η)3.15 eVA measure of resistance to change in electron distribution, calculated as (IP-EA)/2. scifiniti.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

The long, saturated dodecane (B42187) chain of this compound provides significant conformational flexibility. Molecular Dynamics (MD) simulations are the ideal computational tool to explore this flexibility, predict the most stable conformers, and study how the molecule interacts with its environment, such as solvents or biological membranes. researchgate.netmdpi.com

Studies on long-chain alcohols like n-dodecanol have used MD simulations to investigate properties such as liquid density and viscosity, showing good agreement with experimental data when appropriate force fields (like L-OPLS or TraPPE) are used. acs.org Similar simulations for this compound could predict its physical properties and analyze its behavior in different phases. For instance, simulations of the molecule on a graphite (B72142) surface have shown that long-chain alkanes tend to order in lamellae, an effect driven by a balance of adsorbate-adsorbate and adsorbate-substrate interactions. researchgate.netnih.gov

Table 2: Representative Dihedral Angles and Estimated Energy Barriers for the Alkyl Chain of this compound.
Dihedral AngleConformationRelative Energy (kcal/mol)Description
C-C-C-C (any four-carbon segment)Anti0The most stable staggered conformation (180°). libretexts.org
C-C-C-C (any four-carbon segment)Gauche~0.9A less stable staggered conformation (60°). libretexts.org
H-C-C-H (along any C-C bond)Eclipsed~1.0 (per H-H interaction)High-energy conformation where hydrogens overlap. libretexts.org
CH₃-C-C-H (at the C2-C3 bond)Eclipsed~1.4Eclipsing interaction between a methyl group and a hydrogen. libretexts.org

Computational Mechanistic Elucidation of Reactions

Computational chemistry is a cornerstone for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies. rsc.orgresearchgate.net For this compound, these methods can provide detailed insight into its synthesis, degradation, and chemical transformations.

The synthesis of α-hydroxy ketones can be achieved through various routes, including the oxidation of ketones or alkenes. organic-chemistry.orgresearchgate.net DFT calculations can be employed to study the mechanism of such reactions. For example, a computational study on the synthesis of multisubstituted trifluoromethyloxazolines from α-hydroxyketones revealed a complex mechanism involving multiple proton transfers. rsc.org Similarly, the synthesis of this compound from a precursor like 1-dodecene (B91753) or dodecan-2-ol could be modeled. Computational investigation of the oxidation of a related ketone, 4-propionylbenzoic acid, by a cytochrome P450 enzyme used a combination of MD and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to detail the formation of an α-hydroxyketone intermediate and its subsequent C-C bond cleavage. researchgate.net

Degradation pathways, such as the thermolysis of β-hydroxy ketones, have also been successfully modeled. researchgate.net These studies show that the reaction proceeds via a cyclic transition state, and the calculated theoretical rate constants show good agreement with experimental values. researchgate.net For this compound, computational elucidation could explore its stability and breakdown under various conditions, such as thermal stress or in the presence of catalysts, predicting the likely products and the energy barriers for their formation.

Structure-Activity Relationship (SAR) Modeling for Functional Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity. nih.gov These models are essential in medicinal chemistry and toxicology for designing new functional molecules and predicting their effects. nih.govnih.gov Given its structure as a long-chain functionalized fatty acid derivative, this compound could be a substrate or inhibitor for various enzymes, and SAR modeling can guide the exploration of its biological potential. brieflands.compatsnap.com

A QSAR model is built by identifying molecular descriptors that are statistically correlated with an observed activity. For this compound and its analogs, these descriptors could include:

Physicochemical Properties: Such as the logarithm of the octanol-water partition coefficient (logP) to model hydrophobicity. nih.gov

Electronic Properties: Derived from quantum chemical calculations, like HOMO/LUMO energies, dipole moment, and atomic charges. chemrxiv.org

Topological and Steric Descriptors: Such as molecular weight, surface area, and shape indices.

Studies on the toxicity of aliphatic ketones and alcohols have successfully used logP to build predictive QSAR models. nih.govtandfonline.com For a more specific activity, such as enzyme inhibition, SAR studies on related molecules can provide crucial insights. For instance, SAR studies on fatty acid derivatives as inhibitors of protein tyrosine phosphatase 1B used molecular docking to understand how structural modifications affect binding to the active site. brieflands.com A similar approach for this compound would involve modeling its interaction with a target protein. The analysis would focus on the importance of the terminal hydroxyl group and the C2-ketone for binding, as well as the role of the C12 alkyl chain in accessing hydrophobic pockets. By systematically modifying the structure (e.g., changing chain length, altering the position of the -OH or C=O groups) and calculating the resulting change in binding affinity or activity, a predictive SAR model can be constructed.

Table 3: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogs.
Structural ModificationHypothesized Effect on a Target ProteinRationale based on Analogous Systems
Increase alkyl chain length (e.g., C14, C16)Increase binding affinityLonger chains can enhance hydrophobic interactions within a binding pocket. canada.ca
Decrease alkyl chain length (e.g., C8, C10)Decrease binding affinity; may increase water solubilityShorter chains have weaker hydrophobic interactions but better solubility. canada.carsc.org
Move hydroxyl group (e.g., to C3, C6)Potentially decrease activityThe α-hydroxy ketone motif is critical for specific hydrogen bonding interactions in some enzyme active sites.
Replace hydroxyl with amino or thiol groupMay retain or alter activityThese groups can also act as hydrogen bond donors/acceptors, but with different strengths and geometries.
Oxidize hydroxyl to carboxylic acidSignificant change in activity and physicochemical propertiesIntroduces a negative charge at physiological pH, drastically altering potential interactions. researchgate.net

Q & A

Q. How can green chemistry principles improve the sustainability of this compound synthesis?

  • Methodological Answer : Evaluate solvent alternatives (e.g., cyclopentyl methyl ether vs. dichloromethane) using E-factor and life-cycle analysis (LCA). Test biocatalysts (e.g., immobilized lipases) for energy-efficient steps. Optimize atom economy by minimizing protecting groups. Report waste streams and energy inputs in SI (Supporting Information) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.